molecular formula C8H11Cl2F3N2O B1433497 (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride CAS No. 1427396-65-3

(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride

Cat. No.: B1433497
CAS No.: 1427396-65-3
M. Wt: 279.08 g/mol
InChI Key: IDWPMZVRJVJYMJ-UHFFFAOYSA-N
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Description

(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde, which serves as the starting material.

    Hydrazone Formation: The 3-(trifluoromethoxy)benzaldehyde is then reacted with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Reduction: The hydrazone is subsequently reduced using a suitable reducing agent, such as sodium borohydride, to yield (3-(trifluoromethoxy)benzyl)hydrazine.

    Salt Formation: Finally, the (3-(trifluoromethoxy)benzyl)hydrazine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzyl derivatives.

Scientific Research Applications

(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
  • (3-(Methoxy)benzyl)hydrazine dihydrochloride
  • (3-(Chloromethoxy)benzyl)hydrazine dihydrochloride

Uniqueness

(3-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWPMZVRJVJYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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